BenchChemオンラインストアへようこそ!

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine

Nucleophilic aromatic substitution Regioselective functionalization Kinase inhibitor library synthesis

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine class, a recognized purine bioisostere scaffold. The compound features two chlorine atoms at positions 5 and 7 of the pyrimidine ring and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the N1 position of the pyrazole ring.

Molecular Formula C10H10Cl2N4O
Molecular Weight 273.12 g/mol
Cat. No. B13137016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine
Molecular FormulaC10H10Cl2N4O
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=N2)N=C(N=C3Cl)Cl
InChIInChI=1S/C10H10Cl2N4O/c11-9-8-6(14-10(12)15-9)5-13-16(8)7-3-1-2-4-17-7/h5,7H,1-4H2
InChIKeyOJEGVRLHFXXMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine: A THP-Protected Dichloro Scaffold for Kinase-Focused Library Synthesis


5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine class, a recognized purine bioisostere scaffold [1]. The compound features two chlorine atoms at positions 5 and 7 of the pyrimidine ring and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the N1 position of the pyrazole ring. With a molecular formula of C10H10Cl2N4O and molecular weight of 273.12 g/mol, it serves as a versatile intermediate for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of 5,7-disubstituted pyrazolo[4,3-d]pyrimidine libraries relevant to kinase inhibitor discovery [2].

Why Generic Purine or Pyrazolo[3,4-d]pyrimidine Analogs Cannot Replace 5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine in Kinase-Focused Synthesis


The pyrazolo[4,3-d]pyrimidine scaffold is not interchangeable with its closest structural analogs—the purine scaffold (e.g., 2,6-dichloro-9-(THP)-9H-purine, CAS 20419-68-5) or the regioisomeric pyrazolo[3,4-d]pyrimidine (e.g., 4,6-dichloro-1-(THP)-1H-pyrazolo[3,4-d]pyrimidine, CAS 1037479-62-1)—because the nitrogen atom positioning fundamentally alters both the electronic landscape governing SNAr regioselectivity and the biochemical recognition by kinase ATP-binding pockets. Direct comparative studies have established that pyrazolo[4,3-d]pyrimidine-based CDK inhibitors display superior cellular potency relative to their purine counterparts [1]. Furthermore, the 5,7-dichloro substitution pattern on the [4,3-d] scaffold imparts a distinct C7-over-C5 SNAr selectivity [2] that is not replicated in the 2,6-dichloro-purine or 4,6-dichloro-[3,4-d] systems, making the controlled sequential introduction of two different amine substituents critically dependent on the correct scaffold choice.

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Regioselective C7-over-C5 SNAr Reactivity Enables Sequential and Orthogonal Derivatization

5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidines exhibit strict regioselective SNAr substitution at the C7 chlorine atom when treated with weakly nucleophilic anilines and cyclic amines, leaving the C5 chlorine intact for subsequent displacement with a more nucleophilic primary or secondary amine [1]. This ordered reactivity is fundamentally distinct from the 2,6-dichloro-purine system, where the C6 position is preferentially displaced but with lower selectivity margins, and from the 4,6-dichloro-pyrazolo[3,4-d]pyrimidine system, where C4 is preferentially substituted. The THP group at N1 preserves this C7-over-C5 selectivity while providing orthogonal acid-labile deprotection capability.

Nucleophilic aromatic substitution Regioselective functionalization Kinase inhibitor library synthesis

Pyrazolo[4,3-d]pyrimidine Scaffold Outperforms Purine in Cellular CDK Inhibition Potency

A direct head-to-head comparison of the purine-based CDK inhibitor CR8 with its pyrazolo[4,3-d]pyrimidine bioisosteres demonstrated that the pyrazolo[4,3-d]pyrimidine compounds are more potent in cellular assays than their purine counterparts [1]. In a broader study, pyrazolo[4,3-d]pyrimidine bioisosteres of roscovitine were identified among only four scaffold types (out of 13 evaluated) that demonstrated improved biological properties relative to the parent purine [2]. The experimental IC50 values of roscovitine analogs spanning 13 different bioisosteric central heterocycles against CDK2 ranged across three orders of magnitude, confirming that scaffold choice is a primary determinant of biochemical activity [2].

Cyclin-dependent kinase inhibition Cellular antiproliferative activity Purine bioisostere

Orthogonal THP Protection at N1 Enables Acid-Labile Deprotection Without Affecting C5/C7 Substituents

The tetrahydro-2H-pyran-2-yl (THP) group at N1 serves as an acid-labile protecting group that can be removed under mild acidic conditions without affecting the chloro substituents or newly introduced amino groups at C5 and C7. This contrasts with the N9-THP-protected purine analog (2,6-dichloro-9-(THP)-9H-purine, CAS 20419-68-5), where the THP group is attached at the imidazole nitrogen of the purine scaffold. The distinct electronic environment of the pyrazole N1 position in the pyrazolo[4,3-d]pyrimidine system results in different THP stability and deprotection kinetics [1]. The THP protection strategy is well-precedented in pyrazolo[4,3-d]pyrimidine chemistry: patent literature demonstrates the use of THP-protected intermediates for constructing trisubstituted pyrazolo[4,3-d]pyrimidines as kinase inhibitors, with the THP group being cleaved at the final stage to reveal the NH pharmacophore critical for hinge-region hydrogen bonding in kinase active sites [2].

Protecting group strategy THP deprotection Orthogonal functionalization

Pyrazolo[4,3-d]pyrimidine Demonstrates Distinct Kinase Selectivity Profile vs. Purine Scaffold

The pyrazolo[4,3-d]pyrimidine scaffold has been exploited to develop highly selective kinase inhibitors that achieve selectivity profiles not attainable with purine-based scaffolds. A recent trisubstituted pyrazolo[4,3-d]pyrimidine derivative, LGR6768, was characterized as a nanomolar CDK7 inhibitor displaying favorable selectivity across the CDK family [1]. X-ray crystallography at 2.6 Å resolution revealed conserved interactions within the CDK2 active site, and structural comparison with docked CDK7 provided an explanation for the observed biochemical selectivity linked to a conformational difference in the biphenyl moiety [1]. This selectivity arises from the unique geometric presentation of substituents from the pyrazolo[4,3-d]pyrimidine core, which differs from the vector geometry of purine-based inhibitors. LGR6768 inhibited proliferation of several leukemia cell lines, triggered changes in protein and mRNA levels related to CDK7 inhibition, and induced apoptosis in dose- and time-dependent experiments [1].

Kinase selectivity CDK7 inhibition Selectivity profiling

Optimal Application Scenarios for 5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine Based on Quantitative Differentiation Evidence


Sequential C7-then-C5 Derivatization for Unsymmetrical 5,7-Diamino Kinase Inhibitor Libraries

This compound is ideally suited for medicinal chemistry programs requiring the systematic construction of unsymmetrical 5,7-diamino pyrazolo[4,3-d]pyrimidine libraries for kinase inhibitor screening. The well-established C7-over-C5 SNAr selectivity [1] allows researchers to first introduce a weakly nucleophilic aniline or cyclic amine at C7, then subsequently displace the remaining C5 chlorine with a different, more nucleophilic primary or secondary amine. This sequential, predictable reactivity eliminates the need for protecting group manipulation at the substitution stage and ensures regiochemical purity of the final products. The THP group at N1 remains intact throughout these transformations and can be cleaved in the final step to reveal the NH pharmacophore essential for hinge-region hydrogen bonding in kinase active sites [2].

Purine Bioisostere Replacement Programs Targeting Improved Cellular Potency

For drug discovery projects that have identified a purine-based hit or lead compound but are facing potency or selectivity limitations, this compound provides a direct entry point for scaffold-hopping to the pyrazolo[4,3-d]pyrimidine bioisostere. Direct comparative data demonstrate that pyrazolo[4,3-d]pyrimidine bioisosteres of purine-based CDK inhibitors (roscovitine, CR8) exhibit superior cellular potency [1][2]. The 5,7-dichloro substitution pattern allows introduction of the same pharmacophoric elements present in the purine lead at the corresponding positions (C5 of pyrazolo[4,3-d]pyrimidine maps to C2 of purine; C7 maps to C6 of purine), enabling a systematic SAR exploration of the bioisosteric scaffold.

Construction of CDK7-Selective Inhibitor Candidates with Favorable Kinase Selectivity Profiles

Recent structural biology evidence confirms that the pyrazolo[4,3-d]pyrimidine scaffold supports the development of highly selective CDK7 inhibitors with nanomolar potency and favorable selectivity across the CDK family [1]. The unique vector geometry of substituents emanating from the [4,3-d] core enables access to selectivity pockets not addressable from a purine scaffold. X-ray crystallography at 2.6 Å resolution has validated the binding mode and provided a structural rationale for the observed selectivity [1]. This compound serves as the key dichloro intermediate for synthesizing the trisubstituted pyrazolo[4,3-d]pyrimidines required for these CDK7-selective programs.

Quote Request

Request a Quote for 5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.